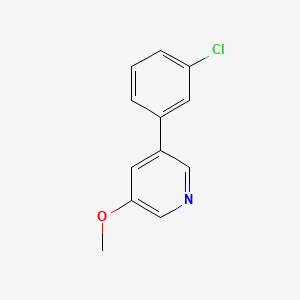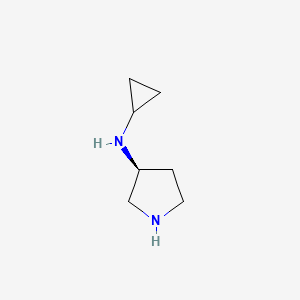
(3S)-N-Cyclopropylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-Cyclopropylpyrrolidin-3-amine, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPP-115 is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
The mechanism of action of (3S)-N-Cyclopropylpyrrolidin-3-amine involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. An increase in GABA levels can lead to a decrease in neuronal excitability, which can have various therapeutic effects.
Biochemical and Physiological Effects:
(3S)-N-Cyclopropylpyrrolidin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a decrease in neuronal excitability. This can have various therapeutic effects, such as reducing anxiety, preventing seizures, and treating addiction. (3S)-N-Cyclopropylpyrrolidin-3-amine has also been shown to have neuroprotective properties, which can protect against brain damage caused by various insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-N-Cyclopropylpyrrolidin-3-amine has several advantages and limitations for lab experiments. One of the advantages is its potency as a GABA-AT inhibitor, which allows for a small amount of the compound to be used in experiments. However, (3S)-N-Cyclopropylpyrrolidin-3-amine has a short half-life, which can make it difficult to study its long-term effects. Additionally, (3S)-N-Cyclopropylpyrrolidin-3-amine has poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the study of (3S)-N-Cyclopropylpyrrolidin-3-amine. One direction is the development of new derivatives of (3S)-N-Cyclopropylpyrrolidin-3-amine that have improved pharmacokinetic properties, such as longer half-lives and better solubility. Another direction is the study of the long-term effects of (3S)-N-Cyclopropylpyrrolidin-3-amine, particularly in the treatment of addiction and other neurological disorders. Additionally, the mechanism of action of (3S)-N-Cyclopropylpyrrolidin-3-amine is still not fully understood, and further research is needed to elucidate its effects on the brain.
Conclusion:
(3S)-N-Cyclopropylpyrrolidin-3-amine is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Its inhibition of GABA-AT can lead to an increase in GABA levels in the brain, which can have various therapeutic effects. (3S)-N-Cyclopropylpyrrolidin-3-amine has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of (3S)-N-Cyclopropylpyrrolidin-3-amine as a therapeutic agent.
Métodos De Síntesis
(3S)-N-Cyclopropylpyrrolidin-3-amine is synthesized from a precursor compound called 2-pyrrolidinone. The synthesis process involves the reaction of 2-pyrrolidinone with cyclopropylamine in the presence of a catalyst. The resulting product is then purified using various methods, such as column chromatography, to obtain pure (3S)-N-Cyclopropylpyrrolidin-3-amine.
Aplicaciones Científicas De Investigación
(3S)-N-Cyclopropylpyrrolidin-3-amine has been extensively studied for its potential therapeutic properties. It has been shown to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have various therapeutic effects.
Propiedades
IUPAC Name |
(3S)-N-cyclopropylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAZAUDWLXIIE-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693558 |
Source


|
| Record name | (3S)-N-Cyclopropylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-Cyclopropylpyrrolidin-3-amine | |
CAS RN |
1289584-81-1 |
Source


|
| Record name | (3S)-N-Cyclopropylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
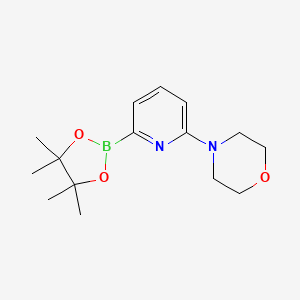
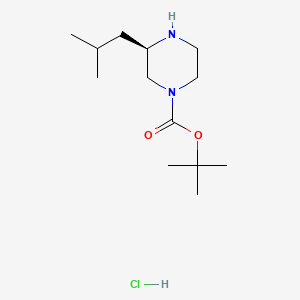
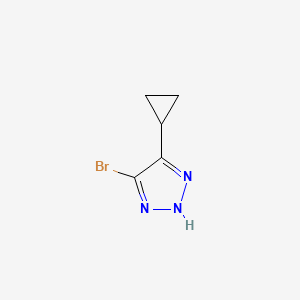
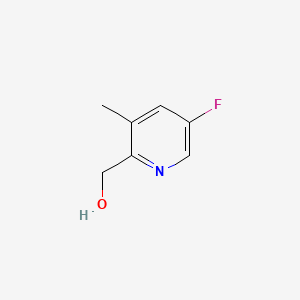
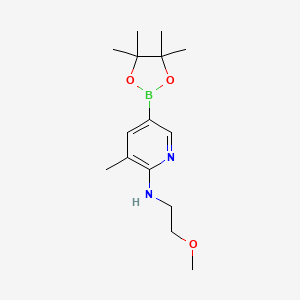
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)
